Ethyl 4-oxooctanoate can be sourced from natural fatty acids or synthesized through various chemical reactions. It belongs to the class of compounds known as fatty acid esters, which are derived from the reaction of fatty acids with alcohols. In terms of classification, it falls under both ketones and esters due to its functional groups.
Ethyl 4-oxooctanoate can be synthesized through several methods, one of which involves the reaction of ethyl 4-chloro-4-oxobutanoate with n-butylmagnesium chloride in a controlled environment using tetrahydrofuran as a solvent at low temperatures (around -29°C). This method highlights the importance of using Grignard reagents for effective carbon-carbon bond formation.
Ethyl 4-oxooctanoate participates in various chemical reactions, primarily involving condensation reactions with amines to form amides or other derivatives. It can also undergo hydrolysis under acidic or basic conditions to regenerate the corresponding carboxylic acid and alcohol.
Reagents commonly used in reactions involving ethyl 4-oxooctanoate include:
Typical conditions involve controlled temperatures, specific solvents (e.g., tetrahydrofuran), and sometimes inert atmospheres to prevent unwanted side reactions .
The mechanism by which ethyl 4-oxooctanoate acts within biochemical pathways primarily involves its role in fatty acid metabolism. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase during the β-oxidation pathway. These interactions facilitate the breakdown of fatty acids into acetyl-CoA units, which are subsequently utilized in the citric acid cycle for energy production.
The binding of ethyl 4-oxooctanoate to enzyme active sites leads to the formation of enzyme-substrate complexes that undergo catalytic transformations, ultimately contributing to metabolic processes essential for cellular energy homeostasis .
Ethyl 4-oxooctanoate is typically a colorless liquid with a characteristic odor. Its physical properties include:
Chemically, ethyl 4-oxooctanoate is stable under standard conditions but can react under specific circumstances:
Ethyl 4-oxooctanoate has several applications across different scientific domains:
β-Keto esters represent a cornerstone of modern asymmetric synthesis due to their dual reactive functionalities—a nucleophilic ester carbonyl and an electrophilic ketone—enabling diverse transformations. These compounds serve as pivotal precursors to chiral alcohols, amino acids, and heterocyclic scaffolds through stereoselective reactions like enzymatic reductions, aldol condensations, and Michael additions. Ethyl 4-oxobutanoate (CAS 10138-10-0), a fundamental β-keto ester, exemplifies this versatility. Its structure (C₆H₁₀O₃, molecular weight 130.14 g/mol) features an aldehyde-masked ketone, allowing chemoselective modifications at either carbonyl center [1] [3]. In biocatalysis, reductases selectively target the ketone to generate enantiopure 3-hydroxy esters, while chemical catalysts facilitate C–C bond formation at the α-carbon [2] [6]. The reactivity profile of such compounds underpins industrial routes to pharmaceuticals, agrochemicals, and fragrances.
Table 1: Key β-Keto Esters in Chiral Synthon Synthesis
Compound Name | CAS Number | Molecular Formula | Primary Synthetic Application |
---|---|---|---|
Ethyl 4-oxobutanoate | 10138-10-0 | C₆H₁₀O₃ | Precursor to γ-amino acids & lactams |
Ethyl 4-bromo-3-oxobutanoate | 13176-46-0 | C₆H₉BrO₃ | Statin side-chain intermediates |
Ethyl 4-chloro-3-oxobutanoate | N/A | C₆H₉ClO₃ | (S)-CHBE production for atorvastatin |
Ethyl 2-oxo-4-phenylbutanoate | N/A | C₁₂H₁₄O₃ | (R)-HPBE for ACE inhibitors |
Ethyl 4-oxooctanoate (C₁₀H₁₈O₃) bridges short-chain β-keto esters and long-chain fatty acid analogs, offering unique advantages in drug design. Its eight-carbon chain enhances lipophilicity, improving blood-brain barrier permeability in CNS-active precursors—a property validated by computational models (LogP ~1.2–1.85) for analogs like Ethyl 4-bromo-3-oxobutanoate [5]. Industrially, derivatives of medium-chain β-keto esters serve as linchpins for blockbuster drugs:
Table 2: Pharmaceutical Precursors Synthesized from β-Keto Ester Intermediates
Target Precursor | Therapeutic Class | Synthetic Route | Catalytic Efficiency |
---|---|---|---|
(R)-HPBE | ACE Inhibitors | SDR-catalyzed reduction of OPBE | 99% conv., 98% ee at 500 mM substrate |
(S)-CHBE | Statins | Ketoreductase ChKRED20 mutant reduction | 95% yield, >99.5% ee at 300 g/L substrate |
Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate | Kinase inhibitors | Amidation-cyclization of Ethyl 4-oxobutanoate | N/A (Preclinical stage) |
Despite advances with short-chain analogs (C₄–C₆), Ethyl 4-oxooctanoate’s asymmetric transformations face unresolved challenges:
Concluding Remarks
Ethyl 4-oxooctanoate occupies a critical niche in chiral synthon design, yet its potential remains underexploited due to stereochemical control gaps and biocatalyst incompatibilities. Prioritizing enzyme engineering via per-residue free energy decomposition—successful for (R)-HPBE synthesis [2]—and elucidating cofactor-substrate interactions in medium-chain systems will bridge these gaps.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1